molecular formula C15H12N4OS2 B8681779 N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide CAS No. 659742-86-6

N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide

Cat. No. B8681779
Key on ui cas rn: 659742-86-6
M. Wt: 328.4 g/mol
InChI Key: PSZUWOJMZQTJAC-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

Benzoylisothiocyanate (0.12 mL, 0.91 mmol) was added dropwise to a solution of benzothiazole-2,6-diamine (Example 1, 150 mg, 0.91 mmol) in 10 mL of THF at room temperature. The mixture was stirred at room temperature for 7 hours and then concentrated. The residue was washed with a 1:1 mixture of Et2O and hexanes. Yield: 97.3%, 1H-NMR (DMSO-d6): δ 12.65 (s, 1H); 11.55 (s, 1H); 8.00 (m, 3H); 7.60 (m, 5H); 7.38 (m, 2H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:12]1[C:16]2[CH:17]=[C:18]([NH2:21])[CH:19]=[CH:20][C:15]=2[N:14]=[C:13]1[NH2:22]>C1COCC1>[NH2:22][C:13]1[S:12][C:16]2[CH:17]=[C:18]([NH:21][C:10]([NH:9][C:1](=[O:8])[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[S:11])[CH:19]=[CH:20][C:15]=2[N:14]=1

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
150 mg
Type
reactant
Smiles
S1C(=NC2=C1C=C(C=C2)N)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with a 1:1 mixture of Et2O and hexanes

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)NC(=S)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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